d-Glucose, ether with cis-tetrahydro-3,4-furandiol
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Overview
Description
d-Glucose, ether with cis-tetrahydro-3,4-furandiol is a compound formed by the etherification of d-glucose with cis-tetrahydro-3,4-furandiol. This compound is characterized by its molecular formula C16H30O14 and a molecular weight of 446.401 . It typically appears as a white to pale yellow solid or powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with cis-tetrahydro-3,4-furandiol involves the reaction of d-glucose with cis-tetrahydro-3,4-furandiol under specific conditions. The reaction typically requires an acid catalyst to facilitate the etherification process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The purification of the compound is achieved through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with cis-tetrahydro-3,4-furandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to proceed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
d-Glucose, ether with cis-tetrahydro-3,4-furandiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which d-Glucose, ether with cis-tetrahydro-3,4-furandiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- d-Glucose, ether with trans-tetrahydro-3,4-furandiol
- d-Glucose, ether with tetrahydro-2,3-furandiol
Uniqueness
d-Glucose, ether with cis-tetrahydro-3,4-furandiol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its similar compounds .
Properties
CAS No. |
100402-64-0 |
---|---|
Molecular Formula |
C16H30O14 |
Molecular Weight |
446.40 g/mol |
IUPAC Name |
(3R,4S)-oxolane-3,4-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;5-3-1-7-2-4(3)6/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;3-,4+/m1./s1 |
InChI Key |
KBFXZKBXSKJZDV-UWYJJHGASA-N |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(CO1)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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